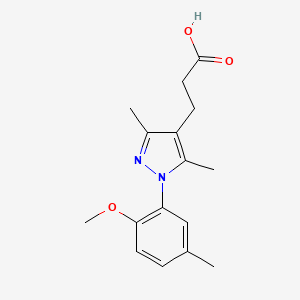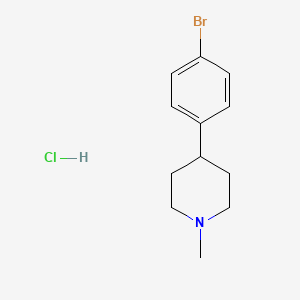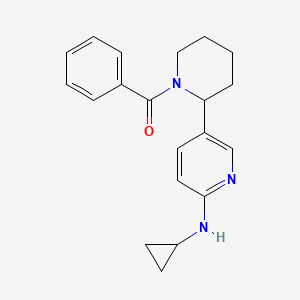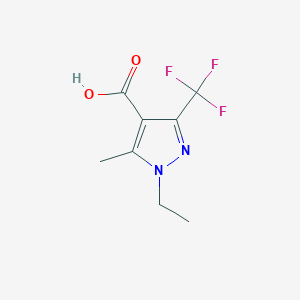
3-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and an aniline group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(5-(3-(Trifluormethyl)phenyl)-1,3,4-oxadiazol-2-yl)anilin beinhaltet typischerweise die Bildung des Oxadiazolrings, gefolgt von der Einführung der Trifluormethylphenyl- und Anilingruppen. Eine gängige Methode beinhaltet die Cyclisierung eines Hydrazids mit einem Carbonsäurederivat zur Bildung des Oxadiazolrings. Die Reaktionsbedingungen umfassen oft die Verwendung von Dehydratisierungsmitteln wie Phosphoroxychlorid (POCl3) oder Polyphosphorsäure (PPA) unter Rückfluss .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, verwenden. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Zusätzlich werden die Reinigungsprozesse wie Umkristallisation oder Chromatographie optimiert, um die hohe Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(5-(3-(Trifluormethyl)phenyl)-1,3,4-oxadiazol-2-yl)anilin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Chinonderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können den Oxadiazolring in andere heterozyklische Strukturen umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Phenylring und am Oxadiazolring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden oft Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (NH3, OH-) werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Chinonderivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die Phenyl- oder Oxadiazolringe einführen können .
Wissenschaftliche Forschungsanwendungen
3-(5-(3-(Trifluormethyl)phenyl)-1,3,4-oxadiazol-2-yl)anilin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und Materialien verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancer Eigenschaften, untersucht.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als pharmazeutisches Mittel aufgrund ihrer einzigartigen chemischen Struktur und biologischen Aktivität zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(5-(3-(Trifluormethyl)phenyl)-1,3,4-oxadiazol-2-yl)anilin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Trifluormethylgruppe verstärkt die Fähigkeit der Verbindung, mit biologischen Molekülen zu interagieren, und kann Enzyme oder Rezeptoren hemmen, die an Krankheitsprozessen beteiligt sind. Die genauen Wege und Zielstrukturen sind noch nicht vollständig geklärt, aber die einzigartige Struktur der Verbindung ermöglicht es ihr, verschiedene biologische Aktivitäten zu modulieren .
Wirkmechanismus
The mechanism of action of 3-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to modulate various biological activities .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(Trifluormethyl)anilin: Ähnlich in der Struktur, aber ohne den Oxadiazolring.
5-(3-(Trifluormethyl)phenyl)-1,3,4-oxadiazol: Ohne die Anilingruppe.
3-(5-(3-(Trifluormethyl)phenyl)-1,2,4-oxadiazol-2-yl)anilin: Ähnlich, aber mit einer anderen Oxadiazolringstruktur.
Einzigartigkeit
3-(5-(3-(Trifluormethyl)phenyl)-1,3,4-oxadiazol-2-yl)anilin ist einzigartig aufgrund der Kombination aus der Trifluormethylgruppe, dem Oxadiazolring und der Anilingruppe. Diese Kombination verleiht ihr besondere chemische und biologische Eigenschaften, wodurch sie zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie wird .
Eigenschaften
Molekularformel |
C15H10F3N3O |
|---|---|
Molekulargewicht |
305.25 g/mol |
IUPAC-Name |
3-[5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-5-1-3-9(7-11)13-20-21-14(22-13)10-4-2-6-12(19)8-10/h1-8H,19H2 |
InChI-Schlüssel |
SFGGUTMHKPYDBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)C3=CC(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)

